Uncialamycin

説明

Contextualization within the Enediyne Natural Product Family

Uncialamycin belongs to the enediyne class of natural products, which are characterized by a unique nine- or ten-membered ring system containing a carbon-carbon double bond positioned between two triple bonds. newdrugapprovals.orgecancer.org This structural motif is the source of their potent biological activity. newdrugapprovals.orgecancer.org The enediyne family is broadly divided into two main groups: those with a nine-membered ring and those with a ten-membered ring. nih.govpnas.org

This compound is a member of the ten-membered enediyne subfamily, which is further categorized into calicheamicin-like enediynes and anthraquinone-fused enediynes. nih.gov this compound falls into the latter category, sharing this classification with other notable compounds such as dynemicin, tiancimycins, and yangpumicins. nih.govpnas.orgiastate.edu These molecules are distinguished by the fusion of an anthraquinone (B42736) moiety to the enediyne core. pnas.org The enediyne core of this compound is responsible for its DNA-damaging capabilities through a process known as Bergman cyclization, which generates highly reactive diradical species that can cleave both strands of DNA. newdrugapprovals.orgecancer.org

Significance of this compound as a Research Target

The significance of this compound as a research target stems from several key factors. It is one of the rarest and most potent members of the enediyne class of antitumor antibiotics. researchgate.netnih.govacs.orgacs.org Despite its potency, it possesses a structurally simpler framework compared to other enediynes like calicheamicin (B1180863), making it an attractive molecule for chemical synthesis. researchgate.netnih.govacs.orgacs.orgcreative-biolabs.comadcreview.com

This relative simplicity has made this compound a valuable model for studying enediyne chemistry and for developing new synthetic methodologies. Its potent cytotoxicity against various cancer cell lines has also made it a promising candidate for the development of anticancer drugs. researchgate.netnih.gov The discovery that both the natural 26(R) epimer and the unnatural 26(S) epimer exhibit comparable biological activity has further expanded the scope for synthetic exploration and the development of analogues. newdrugapprovals.org

The potential of this compound has been particularly recognized in the field of antibody-drug conjugates (ADCs). ecancer.orgresearchgate.netnih.gov ADCs are a class of targeted therapies that use antibodies to deliver potent cytotoxic agents, like this compound, directly to cancer cells, thereby minimizing systemic toxicity. newdrugapprovals.orgadcreview.commdpi.com The development of this compound-based ADCs has shown promising results, with some demonstrating a significant "bystander effect," where the released drug can kill neighboring cancer cells that were not directly targeted by the antibody. creative-biolabs.comadcreview.com

Overview of Research Trajectories for this compound

Research on this compound has progressed along several key trajectories since its discovery and isolation from a Streptomyces strain found on the lichen Cladonia uncialis. newdrugapprovals.org

Isolation and Structural Elucidation: this compound was first isolated from a streptomycete found on a lichen in British Columbia. newdrugapprovals.orgnih.govacs.orgubc.ca Its structure was initially determined through spectroscopic analysis and later confirmed by total synthesis. newdrugapprovals.orgacs.orgucl.ac.uknih.gov

Total Synthesis: A significant focus of research has been the total synthesis of this compound. The first total synthesis was reported in 2007, which also established the molecule's absolute stereochemistry. newdrugapprovals.orgecancer.orgacs.orgucl.ac.uk Subsequent research has focused on streamlining the synthesis to make it more practical and scalable, enabling the production of larger quantities for biological studies and the creation of novel analogues. ecancer.orgresearchgate.netnih.govacs.orgacs.org These synthetic efforts have often featured key reactions such as the Noyori asymmetric reduction, Yamaguchi acetylide-pyridinium coupling, and a novel annulation reaction to construct the anthraquinone core. researchgate.netnih.govacs.orgacs.org

Biosynthesis: Understanding how this compound is produced in nature is another important area of research. oup.comresearchgate.net Studies have focused on the genetic and enzymatic pathways involved in its biosynthesis by Streptomyces uncialis. oup.comoup.com This includes efforts to improve the production of this compound through fermentation and genetic engineering of the producing organism. oup.comoup.com

Development of Analogues and Antibody-Drug Conjugates (ADCs): A major thrust of this compound research is the synthesis and evaluation of analogues with improved properties for therapeutic applications. ecancer.orgresearchgate.netnih.gov Researchers have designed and synthesized numerous this compound analogues with functional groups that allow for their attachment to antibodies, creating ADCs. researchgate.netnih.govcreative-biolabs.compnas.org These ADCs are then evaluated for their efficacy and stability, with a focus on different linker technologies to control the release of the this compound payload at the tumor site. creative-biolabs.compnas.orgpnas.org

Table 1: Key Research Milestones for this compound

| Year | Milestone | Key Finding/Significance |

|---|---|---|

| 2005 | Discovery and Isolation | Isolated from Streptomyces on Cladonia uncialis; initial structural elucidation. newdrugapprovals.orgnih.govacs.orgubc.ca |

| 2007 | First Total Synthesis | Confirmed the structure and established the absolute stereochemistry of this compound. newdrugapprovals.orgecancer.orgacs.orgucl.ac.uknih.gov |

| 2016 | Streamlined Total Synthesis | Developed a more efficient and scalable synthesis, enabling analogue production. ecancer.orgresearchgate.netnih.govacs.orgacs.org |

| 2021 | Development of ADCs with Bystander Effect | This compound-based ADCs demonstrated the ability to kill neighboring cancer cells. creative-biolabs.comadcreview.compnas.orgpnas.org |

| 2021 | Advances in Biosynthesis | Improved production of this compound through submerged fermentation and genetic engineering. oup.comoup.com |

Structure

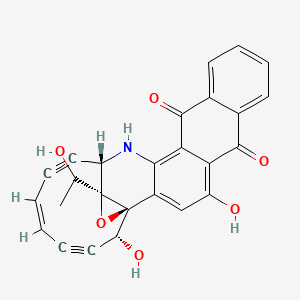

2D Structure

3D Structure

特性

分子式 |

C26H17NO6 |

|---|---|

分子量 |

439.4 g/mol |

IUPAC名 |

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-(1-hydroxyethyl)-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione |

InChI |

InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13?,18-,19+,25-,26-/m0/s1 |

InChIキー |

OBGWIHKWGGEOEV-YFRVKLFPSA-N |

異性体SMILES |

CC([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |

正規SMILES |

CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O |

同義語 |

uncialamycin |

製品の起源 |

United States |

Discovery, Isolation, and Structural Elucidation of Uncialamycin

Historical Context of Original Isolation from Streptomyces uncialis

Uncialamycin was first isolated from a previously undescribed species of the actinomycete genus Streptomyces, which was designated Streptomyces uncialis. thieme-connect.comhyphadiscovery.com This novel bacterium was discovered residing on the surface of the lichen Cladonia uncialis, collected in British Columbia, Canada. thieme-connect.comresearchgate.net The isolation of S. uncialis from a lichen is noteworthy, as lichens are complex symbiotic organisms known to host a diverse array of microorganisms, which are increasingly recognized as a source of novel bioactive secondary metabolites. pnas.orghindsinstruments.com

Initial screening programs revealed that crude organic extracts from laboratory cultures of S. uncialis exhibited potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. thieme-connect.com This discovery prompted further investigation to identify the active constituent, leading to the isolation of this compound. thieme-connect.com The producing strain, upon analysis of its 16S rRNA, was found to be related to, but distinct from, Streptomyces cyanogenus. researchgate.net

Methodologies for Initial Isolation and Purification

The production of this compound was achieved through the cultivation of Streptomyces uncialis on a solid agar (B569324) medium, specifically International Streptomyces Project 4 (ISP4) medium. thieme-connect.comnih.gov Following an incubation period, the culture material was subjected to an extraction process using an organic solvent.

The initial isolation and purification of this compound from the crude extract involved a multi-step chromatographic process. The primary method employed was flash chromatography utilizing a C18 reverse-phase column. thieme-connect.com This was followed by further purification using reverse-phase high-performance liquid chromatography (HPLC), a technique that separates compounds based on their hydrophobicity. thieme-connect.com This systematic approach of extraction and chromatographic separation was essential to obtain pure this compound for subsequent structural analysis.

Advanced Spectroscopic and Analytical Techniques for Structural Assignment

The definitive structure of this compound was established through the application of a suite of advanced spectroscopic and analytical methods. thieme-connect.comasm.org These techniques provided detailed insights into the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Definition

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. newdrugapprovals.orgresearchgate.net A comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to piece together the complex molecular framework.

Key NMR Experiments and Findings:

¹H NMR: Provided information on the number and chemical environment of protons in the molecule.

¹³C NMR: Revealed the number and types of carbon atoms present.

COSY (Correlation Spectroscopy): Established proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. asm.org

HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbon atoms. newdrugapprovals.org

HMBC (Heteronuclear Multiple Bond Correlation): Showed correlations between protons and carbons over two to three bonds, which was crucial for connecting different structural fragments. asm.orgnewdrugapprovals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule. asm.org

Through the detailed analysis of these NMR spectra, the planar structure and the relative configuration of the stereocenters in this compound were successfully defined. asm.org

Mass Spectrometry (MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRESIMS) was employed to accurately determine the molecular formula of this compound. newdrugapprovals.org This technique measures the mass-to-charge ratio of ions with very high precision. The experimental data from HRESIMS provided a molecular formula of C₂₆H₁₇NO₆, which was consistent with the structural fragments identified through NMR spectroscopy. newdrugapprovals.org

Circular Dichroism (CD) for Absolute Stereochemistry Determination

While NMR spectroscopy established the relative stereochemistry of this compound, Circular Dichroism (CD) spectroscopy was instrumental in determining its absolute configuration. asm.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The CD spectrum of naturally isolated this compound was compared to that of a synthetic standard of known absolute stereochemistry. asm.orgacs.org The matching of the CD spectra confirmed the absolute configuration of the natural product. asm.org

X-Ray Crystallography (if applicable to derivatives or co-crystals)

Direct X-ray crystallographic analysis of this compound itself has not been reported, which is often challenging for complex natural products that may not readily form high-quality crystals. However, the structure of this compound was unequivocally confirmed through its total synthesis. newdrugapprovals.orgacs.org In the context of synthetic efforts and the study of related enediyne compounds, X-ray crystallography has been a valuable tool for confirming the three-dimensional structure and absolute stereochemistry of synthetic intermediates and derivatives. researchgate.net This provides strong corroborative evidence for the assigned structure of this compound.

Biosynthesis of Uncialamycin

Identification and Characterization of the uncialamycin Biosynthetic Gene Cluster (UCM BGC)

The genetic instructions for this compound production are encoded within a dedicated biosynthetic gene cluster (BGC) in the producing organism, Streptomyces uncialis DCA2648. nih.govoup.com The this compound (ucm) BGC was identified by sequencing and mining the genome of S. uncialis for genes characteristic of enediyne biosynthesis, particularly the enediyne polyketide synthase cassette. oup.com The complete BGC spans a significant region of the bacterial chromosome and contains all the necessary genes for the synthesis of the this compound backbone, its subsequent modifications, and regulation. secondarymetabolites.org

Bioinformatic analysis of the ucm BGC has allowed for the putative assignment of functions to many of the open reading frames (ORFs). nih.govsecondarymetabolites.org These include genes for the core polyketide synthase, tailoring enzymes, transporters, and regulatory proteins. secondarymetabolites.org The identification of the ucm BGC was a critical first step, providing a roadmap for understanding and engineering the biosynthesis of this powerful anticancer agent. nih.govoup.com

Genetic Organization and Comparative Genomics with Related Enediyne BGCs

The genetic organization of the ucm BGC shares significant similarity with the BGCs of other anthraquinone-fused enediynes, such as dynemicin A (DYN A), tiancimycin A (TNM A), and yangpumicin A (YPM A). nih.govoup.comnih.gov This high degree of homology in both gene content and arrangement strongly suggests a common evolutionary origin and a conserved biosynthetic strategy for this subfamily of natural products. nih.govoup.com

A comparative analysis reveals a core set of conserved genes across these BGCs, including the essential polyketide synthase (PKS) and several tailoring enzymes. oup.comnih.gov For instance, a genome neighborhood network analysis highlighted that the gene ucmP is conserved among the dynemicin, tiancimycin, this compound, and yangpumicin BGCs. nih.gov Conversely, certain genes are unique to specific clusters, likely accounting for the structural diversity observed within the anthraquinone-fused enediyne family. nih.govacs.org For example, the ucm BGC lacks the P450 genes found in the dynemicin BGC that are responsible for the hydroxylation of the A-ring of the anthraquinone (B42736) core. nih.gov The ucm BGC also contains a specific regulatory gene, ucmR4, which is characteristic of the anthraquinone-fused subfamily of enediynes. oup.com

| Gene Cluster | Organism | Key Features & Differences |

| This compound (ucm) | Streptomyces uncialis | Lacks P450s for A-ring hydroxylation present in dynemicin BGC. Contains the specific regulator ucmR4. oup.comnih.gov |

| dynemicin (dyn) | Micromonospora chersina | Contains P450 genes (E10, orf19) for A-ring hydroxylation. nih.gov |

| tiancimycin (tnm) | Streptomyces sp. CB03234 | Shares high homology with the ucm BGC. nih.gov |

| yangpumicin (ypm) | Micromonospora yangpuensis | Contains a unique cytochrome P450 gene, ypmL, responsible for C-6 hydroxylation. nih.govacs.org |

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a multi-step process catalyzed by a suite of dedicated enzymes. These enzymes work in a coordinated fashion to construct the complex enediyne core and then modify it to produce the final natural product.

The biosynthesis of the this compound core is initiated by a highly reducing, iterative type I polyketide synthase (PKS), often referred to as PKSE. researchgate.netacs.orgacs.org This enzyme is responsible for the assembly of the polyketide chain that serves as the precursor to both the enediyne and anthraquinone moieties. researchgate.netpnas.org The PKSE catalyzes the decarboxylative condensation of eight molecules of malonyl-CoA to form a linear polyene intermediate. acs.orgacs.org The PKS in the ucm cluster, like other enediyne PKSs, contains essential domains such as a ketoacyl synthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), and dehydratase (DH). acs.orgacs.orgpsu.edu The KR domain is particularly important as it stereoselectively reduces the β-ketoacyl intermediates to β-D-hydroxyacyl intermediates during each cycle of chain elongation. acs.orgacs.org Gene inactivation studies have confirmed that the PKSE is absolutely essential for the production of enediynes. nih.gov

Following the formation of the polyketide backbone by the PKS, a series of tailoring enzymes modify the structure to create the final this compound molecule. These enzymes include hydroxylases, oxidoreductases, and cyclases, which catalyze a variety of chemical transformations.

Bioinformatic analysis of the ucm BGC predicted the presence of several key tailoring enzymes. For instance, ucmP is predicted to encode a FAD-dependent oxidoreductase, and ucmM is predicted to encode a Rieske oxygenase. nih.govoup.com Inactivation of these genes in S. uncialis has provided insights into their roles. The inactivation of ucmM led to the accumulation of tiancimycin B, a known biosynthetic intermediate for this class of enediynes, confirming its role in the later stages of the pathway. oup.com

Other important tailoring enzymes in related pathways, which are likely to have homologs in the ucm cluster, include flavin-dependent monooxygenases and cofactor-free oxygenases that are involved in the formation of the anthraquinone moiety. acs.orgresearchgate.net For example, in dynemicin biosynthesis, the enzymes DynE13 and DynA1 work together to convert a δ-thiolactone anthracene (B1667546) intermediate into a hydroxyanthraquinone. acs.org Cyclases are also crucial for the formation of the characteristic ring systems of the enediyne core. nih.gov

Based on the characterization of the BGC and the functions of the encoded enzymes, a proposed biosynthetic pathway for this compound and related enediynes has been established. nih.govoup.com The pathway is thought to begin with the PKSE-catalyzed formation of a linear polyene. pnas.org This intermediate is then acted upon by a cascade of enzymes that catalyze cyclization, oxidation, and other modifications.

A key proposed intermediate in the biosynthesis of all anthraquinone-fused enediynes is a common precursor from which the individual pathways diverge. oup.comnih.gov The accumulation of tiancimycin B in a ucmM mutant of S. uncialis supports this hypothesis and places the action of UcmM after the formation of this common intermediate. oup.com The proposed transformations include the formation of a δ-thiolactone anthracene intermediate which is then converted to the final anthraquinone structure. pnas.orgacs.org The final steps in the biosynthesis of this compound itself involve specific tailoring reactions that differentiate it from other members of its class.

Tailoring Enzymes and Their Catalytic Functions (e.g., Hydroxylases, Oxidoreductases, Cyclases)

Strategies for Biosynthetic Pathway Manipulation and Engineering

The low production titers of this compound from the wild-type S. uncialis strain have spurred efforts to engineer the biosynthetic pathway for improved yields and the generation of novel analogs. nih.govoup.com Several strategies have been successfully employed to manipulate the ucm BGC.

One approach involves the manipulation of pathway-specific regulators. The ucm BGC contains two putative positive regulators, ucmR4 and ucmR7. nih.gov Overexpression of these regulators can lead to increased transcription of the other biosynthetic genes and consequently higher titers of this compound. nih.govoup.com

Another strategy is the deletion of competing biosynthetic gene clusters from the S. uncialis genome. nih.govresearchgate.net By removing pathways that consume common precursors, metabolic flux can be redirected towards this compound biosynthesis, leading to significantly improved production. researchgate.net Combining this with chemical mutagenesis and optimization of fermentation media has resulted in a nearly 58-fold increase in this compound titers. nih.govoup.com

Gene Deletion and Inactivation Studies

The identification and functional analysis of genes within the ucm cluster are fundamental to elucidating the biosynthetic pathway of this compound. Gene deletion and inactivation experiments provide direct evidence for the role of specific enzymes in the assembly of the molecule.

Initial confirmation that the cloned gene cluster was indeed responsible for this compound biosynthesis came from the targeted inactivation of the ucmE gene in the wild-type S. uncialis strain. nih.gov The resulting mutant, SB18001, completely lost the ability to produce this compound, verifying the essential role of the ucm gene cluster in its formation. nih.gov

Further studies have focused on dissecting the later steps of the pathway in engineered strains. Bioinformatic analysis predicted that the gene ucmM encodes a Rieske oxygenase and ucmP encodes a FAD-dependent oxidoreductase. nih.gov To verify their functions, these genes were inactivated. While the inactivation of ucmP did not yield a definitive result, the inactivation of ucmM in an engineered S. uncialis strain resulted in the accumulation of a known biosynthetic intermediate, tiancimycin B. nih.govnih.gov This finding demonstrates that UcmM is a key tailoring enzyme in the pathway, responsible for a crucial step in converting tiancimycin B to the final this compound structure. nih.gov These studies underscore the power of genetic manipulation in confirming the function of biosynthetic genes and identifying key intermediates.

Table 1: Summary of Gene Inactivation Studies in the this compound Biosynthetic Pathway

| Gene Inactivated | Predicted Function | Host Strain | Result of Inactivation | Reference |

| ucmE | Component of enediyne PKS | S. uncialis (Wild-Type) | Abolished this compound production | nih.gov |

| ucmM | Rieske oxygenase | Engineered S. uncialis | Accumulation of tiancimycin B | nih.govnih.gov |

| ucmP | FAD-dependent oxidoreductase | Engineered S. uncialis | Inconclusive | nih.gov |

Mutasynthesis and Precursor-Directed Biosynthesis for Analog Diversification

Mutasynthesis and precursor-directed biosynthesis are powerful strategies that combine genetic engineering with synthetic chemistry to generate novel analogs of natural products. This approach typically involves creating a mutant strain blocked at a specific point in the biosynthetic pathway and then feeding it synthetic analogs of the natural intermediate that has been depleted. nih.gov

For the anthraquinone-fused enediynes, including this compound and the closely related dynemicin A, research has identified a pivotal iodoanthracene-γ-thiolactone intermediate that serves as a common building block for the entire subfamily. nih.govresearchgate.net This discovery opens a clear path for analog diversification. By inactivating a gene essential for the formation of this anthracene-based precursor, researchers can create a host strain that is unable to produce the final natural product on its own. nih.gov

This engineered strain can then be used as a platform for precursor-directed biosynthesis. Feeding chemically synthesized, non-native precursor analogs (e.g., fluorinated or isotopically labeled variants) to the fermentation culture allows the downstream biosynthetic enzymes to process these artificial substrates, leading to the production of novel this compound analogs with modified anthraquinone scaffolds. nih.gov This strategy was successfully demonstrated for dynemicin A, where a library of modified iodoanthracene variants was incorporated by a blocked mutant, providing a proof-of-concept for generating structural diversity within this class of compounds. nih.gov

Heterologous Expression Systems for Enhanced Production or Diversification

Heterologous expression, the transfer of a complete biosynthetic gene cluster from a native producer into a more tractable host organism, is a cornerstone of modern natural product research. confex.com This technique can overcome limitations of the native producer, such as slow growth, low product titers, or resistance to genetic manipulation. nih.govwgtn.ac.nz For this compound, which is produced in very low amounts by S. uncialis, heterologous expression offers a promising avenue for improving yields and facilitating pathway engineering. nih.govnih.gov

The primary challenge lies in the large size of many natural product BGCs, which can be difficult to clone and express efficiently in a new host. confex.com However, advanced genetic tools have been developed to clone and refactor entire BGCs for expression in well-characterized Streptomyces hosts like S. coelicolor or S. albus. confex.com

While the successful heterologous expression of the entire this compound cluster for production purposes is a complex undertaking, the principle has been demonstrated for other complex molecules from S. uncialis. For example, the gene cluster for cladoniamides, bis-indole alkaloids also produced by S. uncialis, has been studied in detail alongside the highly similar BE-54017 gene cluster, which was successfully expressed in the heterologous host Streptomyces albus. researchgate.netnih.gov This success provides a strong precedent for the feasibility of expressing the ucm gene cluster in a high-producing, genetically amenable host to enhance the production of this compound and its derivatives. nih.gov

Bioreactor and Fermentation Optimization for Research Scale Production

A major bottleneck for the study and development of this compound has been its extremely low production titer. Initially, this compound was exclusively produced by Streptomyces uncialis DCA2648 grown on solid agar (B569324) medium, with yields of only ~0.019 mg/L, which severely hampered supply for further research. nih.govnih.govresearchgate.net Overcoming this limitation required the development of a submerged fermentation process and systematic optimization of both the strain and the culture conditions. nih.gov

A multi-pronged approach was employed to improve the this compound titer. This involved a combination of:

Metabolic Engineering: Deletion of BGCs for unrelated secondary metabolites to redirect metabolic flux towards this compound synthesis. nih.govnih.gov

Strain Improvement: Use of chemical mutagenesis and manipulation of pathway-specific regulatory genes to create higher-producing engineered strains. nih.govnih.gov

Fermentation Optimization: Systematic optimization of the culture medium and fermentation parameters for the engineered strains in shaking flasks and bioreactors. nih.govoup.com

Through single-factor optimization experiments, a new production medium was formulated. oup.com The final optimized medium, which supported significantly higher production, is detailed in the table below. This systematic optimization, coupled with strain engineering, resulted in a final this compound titer of approximately 1.1 mg/L in shaking flask cultures. nih.govresearchgate.netoup.com This represents a nearly 58-fold improvement over the original yield from solid agar cultures, establishing a viable biotechnology platform for the research-scale production of this valuable compound. nih.govnih.govresearchgate.net

Table 2: Optimized Production Medium for this compound in Submerged Fermentation

| Component | Concentration (g/L) | Reference |

| Mannitol | 10 | oup.com |

| Malt Extract | 2.5 | oup.com |

| K₂HPO₄ | 1 | oup.com |

| MgSO₄·7H₂O | 1 | oup.com |

| NaCl | 1 | oup.com |

| (NH₄)₂SO₄ | 2 | oup.com |

| FeSO₄·7H₂O | 0.001 | oup.com |

| MnCl₂·4H₂O | 0.001 | oup.com |

| ZnSO₄·7H₂O | 0.001 | oup.com |

| CaCO₃ | 2 | oup.com |

| CuSO₄·5H₂O | 0.01 | oup.com |

| NaI | 0.005 | oup.com |

| pH | 7.2 | oup.com |

Chemical Synthesis of Uncialamycin and Its Analogs

Total Synthesis Endeavors for Uncialamycin

The total synthesis of this compound is a notable achievement in the field of organic chemistry, showcasing the power of modern synthetic methods to construct complex and delicate molecular architectures. oup.comacs.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis, a problem-solving technique in organic synthesis, involves conceptually breaking down a complex target molecule into simpler, commercially available starting materials. numberanalytics.comwikipedia.orgscitepress.org For this compound, a key retrosynthetic disconnection simplifies the molecule by separating the anthraquinone (B42736) core from the enediyne-containing moiety. nih.gov A late-stage Hauser annulation is a strategic choice for installing the anthraquinone portion of the molecule. nih.govrsc.org This approach avoids subjecting the sensitive enediyne core to the harsh conditions that might be required for the early-stage assembly of the anthraquinone system. nih.gov Further disconnections of the enediyne portion reveal a propargyl alcohol and a quinoline (B57606) fragment as key building blocks. nih.gov

The primary retrosynthetic disconnections for this compound are:

Hauser Annulation: Disconnecting the anthraquinone moiety to a donor phthalide (B148349) and an enone. nih.gov

Acetylide Addition: Breaking the bond between the enediyne and the quinoline core to an acetylide and an aldehyde. acs.org

Yamaguchi Acetylide-Pyridinium Coupling: Simplifying the enediyne core itself. acs.org

Friedländer Annulation: Disconnecting the quinoline core to an amino-aldehyde/ketone and a methylene-active compound. nih.gov

Stereoselective Synthesis Strategies and Methodologies

Establishing the correct stereochemistry is crucial for the biological activity of this compound. Synthetic strategies must therefore incorporate highly stereoselective reactions.

Key stereoselective methods employed in the synthesis of this compound include:

Noyori Asymmetric Transfer Hydrogenation: This method is used to set the critical C9 stereocenter with high enantiomeric excess (>98% ee). This reaction utilizes a Ru-(R)-BINAP catalyst system to reduce a ketone to the corresponding chiral amino alcohol.

Stereoselective Acetylide-Aldehyde Cyclization: The addition of an acetylide to a chiral aldehyde is a key step in forming the bicyclic framework. acs.org The use of a Lewis acid like BF₃·OEt₂ can achieve a good diastereomeric ratio.

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials, such as sugars or amino acids, to introduce stereocenters into the target molecule. ethz.ch

| Synthetic Route Aspect | Advantages | Disadvantages |

| Overall Strategy | Convergent approach allows for the late-stage coupling of complex fragments, increasing overall efficiency. ethz.ch Modularity facilitates the synthesis of analogs. acs.org | The 22-step linear sequence is lengthy. acs.org |

| Key Reactions | The use of powerful and well-established reactions like the Noyori reduction and Yamaguchi coupling ensures high stereoselectivity and good yields for key steps. acs.org | Some steps may require careful optimization to achieve high yields and selectivity. |

| Purification | The use of advanced purification techniques like flash chromatography can reduce purification time. | The synthesis involves 14 chromatographic separations, which can be time-consuming and lead to material loss. nih.govacs.org |

Key Reaction Steps and Novel Chemical Transformations

The total synthesis of this compound features several key reactions and novel transformations that are critical for its success.

Key Steps in a Representative Total Synthesis of this compound: acs.org

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Stereochemical Outcome |

| 1 | Noyori Asymmetric Transfer Hydrogenation | Ru-(R)-BINAP, H₂, 50°C | 85 | >98% ee |

| 2 | Yamaguchi Acetylide-Pyridinium Coupling | CuI, Et₃N, THF, -78°C | 78 | - |

| 3 | Stereoselective Acetylide-Aldehyde Cyclization | BF₃·OEt₂, -78°C | 72 | 7:1 dr |

| 4 | Cyanophthalide-Semiquinone Annulation | K₂CO₃, MeCN, 80°C | 65 | - |

A novel annulation reaction between a cyanophthalide (B1624886) and a p-methoxy semiquinone aminal was developed to construct the anthraquinone moiety. acs.org This reaction proceeds in good yield and is a key step in the late-stage assembly of the this compound core. acs.org

Semi-Synthesis and Partial Synthesis Approaches

While total synthesis provides a powerful platform for accessing this compound and its analogs, semi-synthesis and partial synthesis offer alternative routes. These approaches start from a natural product or a late-stage synthetic intermediate and modify it to produce the desired compound. For instance, the installation of an ethylenediamine (B42938) group at the C8 position of this compound analogs has been achieved to facilitate the construction of antibody-drug conjugates (ADCs). researchgate.net

Designed Synthesis of this compound Analogs and Derivatives

A major driver for the total synthesis of this compound is the ability to create designed analogs and derivatives for biological evaluation. nih.govacs.org By modifying the structure of the natural product, researchers can probe the structure-activity relationships and develop compounds with enhanced potency or other desirable properties. nih.gov

Synthetic strategies have been applied to generate a series of this compound analogs with functional groups suitable for conjugation to antibodies and other delivery systems. nih.govacs.org For example, analogs with a methylamine (B109427) group have been synthesized to provide a handle for linker attachment in the development of ADCs. pnas.org These efforts have led to the identification of compounds with low picomolar potencies against certain cancer cell lines, highlighting the potential of this compound-based compounds as powerful payloads for targeted cancer therapy. nih.govacs.org The synthesis of various linker-drug conjugates with different cleavage mechanisms and hydrophilicities has also been a focus of research. creative-biolabs.com

Chemical Modifications for Functional Group Introduction

The total synthesis of this compound has paved the way for the creation of various analogs. acs.org These synthetic pathways are crucial as they allow for the strategic introduction of functional groups necessary for linking the potent cytotoxic agent to antibodies or other delivery systems. acs.orgresearchgate.net Researchers have focused on creating analogs with suitable handles for conjugation, as the natural structure of this compound presents challenges for direct linker attachment.

Initial attempts to use the secondary amine present in the this compound core as a point for linker attachment were unsuccessful due to its low reactivity under various peptide coupling conditions. nih.govresearchgate.net Similarly, an analog synthesized with an amino group introduced directly onto the aromatic ring (an aniline) also proved to be too weakly reactive to serve as an effective conjugation handle. nih.govresearchgate.net

To overcome these limitations, chemists developed analogs where a more reactive functional group was installed. A successful approach involved incorporating an aliphatic amine via an aminoethyl extension, which provided a suitable attachment point for linkers. researchgate.net Another key strategy has been the utilization of the phenol (B47542) group on the anthraquinone portion of the molecule. nih.gov Newly developed phenol alkylation chemistry has been employed to connect linkers to this phenolic handle, creating stable and highly potent this compound analogs. nih.gov Further modifications have focused on improving the stability of the linker-payload construct. For instance, to address instability in mouse serum, various chemical modifications to the linker, such as substitutions on the p-aminobenzyl carbamate (B1207046) (PABC) group, have been explored. researchgate.net These synthetic efforts have led to the identification of compounds with potent, low picomolar cytotoxicities against certain cancer cell lines, making them powerful candidates for ADC development. researchgate.net

Linker Chemistry for Bioconjugation (e.g., cleavable vs. non-cleavable linkers, specific attachment points)

The linker connecting this compound to an antibody is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of payload release. Both cleavable and non-cleavable linkers have been investigated for this compound-based ADCs. nih.govresearchgate.net

Cleavable Linkers: These are designed to release the this compound payload under specific conditions prevalent in the target tumor environment. americanpharmaceuticalreview.com Common cleavage mechanisms include:

Protease-sensitive linkers: These often incorporate a dipeptide sequence, such as valine-citrulline (vc), which is cleaved by lysosomal proteases like cathepsin B that are abundant inside tumor cells. broadpharm.com

Acid-sensitive linkers: Linkers containing groups like hydrazones can be hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8). broadpharm.com

Disulfide linkers: These are cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells compared to the bloodstream. broadpharm.com

The use of cleavable linkers can lead to a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cancer cell and kill adjacent tumor cells that may not express the target antigen. researchgate.netbroadpharm.com this compound ADCs have been shown to exhibit this important bystander killing effect. pnas.org

Non-cleavable Linkers: These linkers, such as those based on thioether bonds, result in the release of the payload only after the complete degradation of the antibody-linker apparatus within the lysosome. researchgate.netbroadpharm.com This can potentially reduce the risk of off-target toxicity caused by premature payload release. broadpharm.com

For this compound, researchers have successfully prepared precursors using both protease-cleavable dipeptides and non-cleavable linkers. nih.govresearchgate.net In one study, a CD70-targeted ADC with a cleavable linker demonstrated highly specific cytotoxic activity, whereas the corresponding ADC with a non-cleavable linker was inactive, highlighting the critical role of linker choice. nih.govresearchgate.net The primary attachment points for these linkers on this compound analogs are typically engineered functional groups, such as an aliphatic amine or a phenolic hydroxyl group, as the native functional groups are unsuitable. nih.govresearchgate.net

Table 1: Comparison of Linker Types for this compound ADCs

| Linker Type | Release Mechanism | Key Features | Example | Citation |

|---|---|---|---|---|

| Cleavable | Enzymatic (e.g., Cathepsin B), pH-dependent hydrolysis, or reduction | Payload release triggered by tumor environment; potential for bystander effect. | Valine-Citrulline (vc) dipeptide | researchgate.netbroadpharm.com |

| Non-cleavable | Lysosomal degradation of the antibody | Payload released as a conjugate with the linker and an amino acid; may reduce systemic toxicity. | Thioether-based linkers | researchgate.netbroadpharm.com |

Challenges in Total Synthesis and Analog Development

The total synthesis of this compound is a significant challenge for organic chemists, driving the development of new synthetic methods. chinesechemsoc.org Several key hurdles must be overcome in its synthesis and the subsequent development of analogs.

One of the primary challenges is the molecule's structural complexity. This compound is an anthraquinone-fused enediyne, a class of compounds known for their intricate and sensitive structures. researchgate.net The 10-membered enediyne ring system is the source of its potent cytotoxicity but is also synthetically demanding to construct. pnas.org

Another major hurdle is the molecule's natural scarcity. This compound was originally isolated in very small quantities (300 μg) from a Streptomyces species found in a lichen. nih.gov This rarity makes isolation from natural sources impractical for extensive research or clinical development, necessitating a robust and scalable total synthesis. acs.orgnih.gov

Furthermore, controlling the stereochemistry during the synthesis is a critical and difficult aspect. Different synthetic strategies have been developed to address this. For example, Nicolaou's strategy introduces the asymmetry late in the synthesis via a Noyori reduction, which allows for modularity and is well-suited for creating a diverse range of analogs for ADC payloads. In contrast, Van de Weghe's approach establishes chirality earlier through an intramolecular Povarov reaction, which facilitates rapid assembly of the quinoline core.

The development of a streamlined and efficient synthesis is paramount for producing sufficient quantities of this compound and its analogs for biological studies. acs.org Nicolaou and coworkers developed a 22-step total synthesis featuring a Noyori asymmetric reduction, a Yamaguchi acetylide-pyridinium coupling, and a novel annulation reaction to form the anthraquinone moiety. researchgate.net While successful, the multi-step nature of such syntheses presents an ongoing challenge for large-scale production and analog generation. acs.orgresearchgate.net The need to invent new chemical reactions, such as practical methods for synthesizing substituted anthraquinones, further underscores the difficulties faced in these synthetic endeavors. chinesechemsoc.org

Table 2: Key Challenges in this compound Synthesis

| Challenge | Description | Impact on Development | Citation |

|---|---|---|---|

| Structural Complexity | Intricate anthraquinone-fused 10-membered enediyne core. | Requires multi-step, complex synthetic routes. | pnas.orgresearchgate.net |

| Natural Scarcity | Isolated in minute quantities from its natural source. | Makes total synthesis essential for any practical application. | nih.gov |

| Stereochemical Control | Multiple chiral centers that must be correctly established for biological activity. | Requires sophisticated asymmetric synthesis techniques. | |

| Synthetic Efficiency | The need for streamlined, scalable, and high-yield synthetic pathways. | Affects the feasibility of producing analogs for research and ADC development. | acs.orgresearchgate.net |

Molecular and Cellular Mechanism of Action of Uncialamycin

Enediyne Core Activation and Bergman Cyclization

The cornerstone of Uncialamycin's activity lies within its unique molecular architecture, specifically the 10-membered enediyne ring system. newdrugapprovals.orgnih.govoup.com This structure, containing two triple bonds (alkynes) and a double bond (alkene) in a strained cyclic arrangement, is a latent warhead. newdrugapprovals.orgsmu.edu Under physiological conditions, this enediyne core can be "triggered" to undergo a critical transformation known as the Bergman cyclization. newdrugapprovals.orgnih.govsmu.edu

The activation of this compound, and other anthraquinone-fused enediynes, can be initiated by cellular thiols, reducing agents, or acidic conditions. oup.com For this compound, this activation is thought to involve the syn-hydrolysis of an epoxide group, which brings the two alkyne moieties into close enough proximity to facilitate the cyclization reaction. acs.org This rearrangement transforms the strained enediyne ring into a highly reactive aromatic diradical species. newdrugapprovals.orgnih.govsmu.edu

Formation and Reactivity of Diradical Species

The product of the Bergman cyclization is a p-benzyne or 1,4-benzenoid diradical. newdrugapprovals.orgsmu.eduludovika.hu This species is an extremely reactive intermediate characterized by two unpaired electrons on the newly formed aromatic ring. ludovika.hu The high reactivity of this diradical drives the subsequent DNA-damaging events. newdrugapprovals.orgresearchgate.net Its primary mode of action is the abstraction of hydrogen atoms from nearby molecules to satisfy its radical nature. newdrugapprovals.orgnih.govludovika.hu When formed in the vicinity of DNA, the diradical readily abstracts hydrogen atoms from the sugar-phosphate backbone of the DNA molecule. newdrugapprovals.orgludovika.hu

DNA Interaction and Cleavage Mechanisms

The ultimate target of the activated this compound is the cell's genetic material. adcreview.com The interaction with and subsequent cleavage of DNA is a multi-step process that leads to catastrophic cellular damage.

DNA Binding Affinity and Specificity

Enediynes, including this compound, are known to bind to DNA, often by intercalating into the minor groove. smu.eduludovika.humdpi.com The anthraquinone (B42736) portion of this compound's structure is believed to play a role in this DNA binding, anchoring the molecule in place for the subsequent chemical reactions. oup.comnih.gov While the precise sequence specificity of this compound is not fully elucidated in the provided results, other enediynes exhibit varying degrees of sequence preference for their cleavage activity. nih.gov The binding affinity is a critical determinant of its potency, ensuring that the highly reactive diradical is generated in close proximity to its DNA target. nih.gov

Induction of Single and Double Strand DNA Breaks

Once the p-benzyne diradical is formed while this compound is bound to DNA, it abstracts hydrogen atoms from the deoxyribose backbone. newdrugapprovals.orgludovika.hunih.gov This initial hydrogen abstraction creates a carbon-centered radical on the DNA sugar. smu.edu In the presence of molecular oxygen, this radical can lead to a cascade of reactions that result in the cleavage of the DNA strand. smu.edunih.gov A hallmark of enediyne antibiotics is their ability to cause both single-strand breaks (SSBs) and, more lethally, double-strand breaks (DSBs). newdrugapprovals.orgresearchgate.net The generation of a DSB, where both strands of the DNA helix are severed in close proximity, is a particularly severe form of DNA damage that is difficult for the cell to repair. ludovika.hu

| Type of DNA Damage | Description | Key Consequence |

|---|---|---|

| Single-Strand Break (SSB) | A break in one of the two strands of the DNA double helix. | Can be repaired by cellular mechanisms, but multiple SSBs can be cytotoxic. |

| Double-Strand Break (DSB) | A break in both strands of the DNA double helix in close proximity. | Highly cytotoxic and can lead to genomic instability and cell death if not repaired correctly. ludovika.hu |

Role of DNA Damage in Cellular Responses (e.g., Apoptosis Induction Pathways)

The extensive DNA damage, particularly the induction of DSBs, triggers a cellular stress response. ludovika.hu If the damage is too severe to be repaired by the cell's machinery, it initiates programmed cell death, or apoptosis. ludovika.humdpi.com The cell recognizes the irreparable genetic damage and activates specific signaling pathways to self-destruct in a controlled manner, preventing the proliferation of a damaged cell. wikipedia.orgnih.gov

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. wikipedia.orgactaorthop.org DNA damage typically activates the intrinsic pathway. nih.gov This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases. nih.govactaorthop.org These executioner caspases are responsible for dismantling the cell, leading to its death. wikipedia.org The induction of apoptosis is the ultimate mechanism by which this compound and other enediynes exert their potent cytotoxic and antitumor effects. ludovika.humdpi.com

Molecular Targets Beyond DNA (if any, as per search results, though DNA is primary)

Based on the available search results, the primary and overwhelmingly significant molecular target of this compound is DNA. adcreview.com The entire mechanism of action described revolves around the generation of a diradical species specifically designed to cleave the DNA backbone. newdrugapprovals.orgnih.govludovika.hu While the reactive diradical could theoretically abstract hydrogen from other biological molecules, its potency is attributed to its ability to bind to DNA and inflict damage at this critical site. newdrugapprovals.org The provided information does not indicate any other significant, primary molecular targets for this compound.

Comparative Mechanistic Studies with Other Enediynes

The potent cytotoxicity of this compound, like other members of the enediyne family, stems from its ability to damage DNA. newdrugapprovals.org This is achieved through the formation of a highly reactive diradical species via Bergman cyclization, which then abstracts hydrogen atoms from the DNA backbone, leading to strand breaks. newdrugapprovals.org While this fundamental mechanism is a common thread among enediynes, significant variations exist in their activation triggers, DNA-binding modalities, and the nature of the resulting DNA lesions. These differences are largely dictated by the structural diversity of their non-enediyne components, such as attached sugars or aromatic moieties. researchgate.netadcreview.com

A primary distinction among enediynes lies in their activation mechanism. This compound belongs to the subclass of 10-membered enediynes that are generally stable as discrete small molecules. nih.gov Its activation, similar to that of dynemicins, is triggered by the reductive or acidic opening of an epoxide ring. nih.gov This contrasts with other 10-membered enediynes like the calicheamicin (B1180863) family, which possess an allylic trisulfide trigger. nih.govacs.org Nucleophilic attack, for instance by cellular thiols like glutathione, on this trisulfide initiates a cascade that leads to the Bergman cyclization. adcreview.comnih.govacs.org

In contrast, many 9-membered enediynes, such as neocarzinostatin (B611948) and C-1027, are chromoproteins where the enediyne chromophore is non-covalently bound to an apoprotein. asm.orgsigmaaldrich.com This protein component serves to stabilize the otherwise labile chromophore. sigmaaldrich.comnih.gov Their activation can be initiated by dissociation from this protective protein or by reaction with cellular thiols. nih.gov For instance, neocarzinostatin's chromophore becomes highly reactive upon thiol addition, leading to the formation of a cumulene intermediate that rapidly undergoes cycloaromatization. sigmaaldrich.comsrce.hr

The nature of the DNA damage also varies. While all enediynes cause DNA strand scission, the ratio of single-strand breaks (SSBs) to double-strand breaks (DSBs) and the potential for interstrand crosslinks (ICLs) can differ. nih.gov The ability of the diradical to abstract hydrogen atoms from both strands of the DNA, leading to the highly cytotoxic DSBs, is a hallmark of this class of compounds. asm.orgwikipedia.org The specific sites of hydrogen abstraction (e.g., C1', C4', or C5' positions on the deoxyribose sugar) can also vary depending on how the molecule orients itself within the DNA minor groove. wikipedia.org

The structural moieties attached to the enediyne core play a crucial role in DNA recognition and binding specificity. For example, the aryltetrasaccharide portion of calicheamicin is responsible for its high-affinity binding to the minor groove of DNA, with a preference for specific sequences like 5′-TCCT-3′. adcreview.com This precise positioning ensures that the reactive diradical is generated in close proximity to the DNA backbone, maximizing the efficiency of DNA cleavage. adcreview.com this compound, with its anthraquinone moiety, also intercalates into DNA, which is a prerequisite for the subsequent DNA cleavage by the phenyl diradical formed from the enediyne core. nih.govresearchgate.net

The table below summarizes the key mechanistic differences between this compound and other notable enediynes.

| Feature | This compound | Calicheamicin | Neocarzinostatin | C-1027 |

| Class | 10-membered anthraquinone-fused enediyne nih.govnih.gov | 10-membered enediyne nih.govnih.gov | 9-membered chromoprotein enediyne nih.govnih.gov | 9-membered chromoprotein enediyne oup.com |

| Activation Trigger | Epoxide opening (reductive or acidic conditions) nih.gov | Trisulfide reduction by thiols (e.g., glutathione) adcreview.comnih.gov | Thiol-induced rearrangement and dissociation from apoprotein nih.govsigmaaldrich.com | Dissociation from apoprotein nih.gov |

| Cycloaromatization Pathway | Bergman cyclization nih.gov | Bergman cyclization adcreview.comwikipedia.org | Myers-Saito cyclization (via cumulene intermediate) srce.hrwikipedia.org | Bergman cyclization psu.edu |

| DNA Binding Moiety | Anthraquinone core for intercalation nih.govresearchgate.net | Aryltetrasaccharide for minor groove binding adcreview.com | Naphthoate moiety psu.edu | Benzoxazolinate and deoxy aminosugar moieties psu.edu |

| Key DNA Damage | Double-strand and single-strand breaks newdrugapprovals.org | Double-strand and single-strand breaks adcreview.com | Primarily single-strand breaks sigmaaldrich.com | Double-strand and single-strand breaks asm.org |

These comparative studies highlight the nuanced structure-activity relationships within the enediyne family. While this compound shares the fundamental DNA-damaging mechanism of its relatives, its distinct activation pathway and DNA-intercalating moiety differentiate its biological activity. nih.gov These differences are critical considerations in the development of enediyne-based therapeutics, as they influence potency, selectivity, and potential for therapeutic application. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Uncialamycin and Its Analogs

Impact of Enediyne Core Modifications on Biological Activity

The 10-membered enediyne core is the "warhead" of uncialamycin, responsible for its potent cytotoxicity. sciencedaily.com This core undergoes Bergman cyclization to form a highly reactive p-benzyne diradical, which cleaves DNA, leading to cell death. nih.govacs.orgnih.gov The structural integrity of this enediyne ring is paramount for its biological function. Modifications that disrupt the geometry required for Bergman cyclization would likely lead to a significant loss of activity.

The activation of the enediyne core is initiated by the opening of the epoxide ring under reductive or acidic conditions. nih.gov This "trigger" mechanism is a key feature of anthraquinone-fused enediynes like this compound. nih.gov Therefore, any modification to the epoxide or the groups influencing its reactivity would directly impact the biological activity of the compound.

Role of Anthraquinone (B42736) Moiety and Substitutions

The anthraquinone moiety plays a critical role in the biological activity of this compound, primarily by enabling the molecule to intercalate into the DNA double helix. This intercalation positions the enediyne "warhead" in close proximity to the DNA backbone, facilitating efficient cleavage. nih.gov

SAR studies have revealed that substitutions on the anthraquinone ring significantly modulate the compound's cytotoxicity. The specific substitution pattern on the anthraquinone moiety of this compound contributes to its high potency. nih.gov For instance, the presence of a phenol (B47542) group has been identified as a crucial feature. mdpi.com In fact, among the anthraquinone-fused enediynes, tiancimycin A, which has a phenol and a methoxy (B1213986) group at the C6 and C7 positions, respectively, is the most potent. nih.gov

The removal or functionalization of these groups can alter DNA binding affinity and, consequently, cytotoxic potency. The development of synthetic strategies has allowed for the creation of analogs with diverse substitutions on the anthraquinone ring, providing valuable insights into the SAR of this class of compounds. nih.gov

Influence of Stereochemistry (e.g., C26 Epimerization) on Potency

The stereochemistry of this compound also plays a role in its biological activity, although perhaps less dramatically than modifications to the enediyne core or anthraquinone moiety. The natural form of this compound possesses the (26R) configuration. newdrugapprovals.org However, studies on the synthetic C26 epimer, (26S)-uncialamycin, have shown that it retains significant biological activity. newdrugapprovals.org

Preclinical Biological Investigations and Potential Research Applications Non Clinical Human Trial Focus

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Models

The primary mechanism of Uncialamycin's cytotoxic effect lies in its ability to induce DNA damage. The enediyne core undergoes a Bergman cyclization, a chemical reaction that produces a highly reactive diradical species. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks. newdrugapprovals.org This irreversible damage to the genetic material ultimately triggers apoptosis, or programmed cell death, in cancer cells.

Evaluation Across Various Cell Lines

This compound and its synthetic analogues have demonstrated remarkable potency across a diverse range of human cancer cell lines. Studies have reported potent cytotoxic activity against lung, gastric, and ovarian cancer cell lines, as well as multidrug-resistant cancer cell lines. adcreview.comnews-medical.net For instance, evaluation of select this compound analogues has revealed low picomolar potencies against certain cancer cell lines. acs.org

One study detailed the antiproliferative activity of this compound analogues against human colon (HT-29), lung (A-549), and melanoma (UACC-62) cancer cell lines. researchgate.net Furthermore, this compound-based ADCs have been evaluated in model acute myeloid leukemia cell lines, such as OCI-AML3, and the multidrug-resistant KG1 cell line. creative-biolabs.compnas.org In the OCI-AML3 cell line, an this compound ADC with a cleavable linker demonstrated superior performance compared to an N-acetyl calicheamicin (B1180863) γI1 ADC (Mylotarg). creative-biolabs.com

The table below summarizes the in vitro cytotoxicity of this compound and its ADCs across various cell lines.

| Cell Line | Cancer Type | Compound/ADC | IC50 | Reference(s) |

| H226 | Lung Cancer | meso-13 (this compound ADC) | 0.88 nM | researchgate.netnih.gov |

| OCI-AML3 | Acute Myeloid Leukemia | T2LD1 (this compound ADC) | Potent | creative-biolabs.compnas.org |

| KG1 | Multidrug-Resistant Leukemia | T2LD1 (this compound ADC) | Active | creative-biolabs.compnas.org |

| HEK293T (engineered) | - | T1-targeting & CD46-targeting ADCs | Subpicomolar to low-picomolar | pnas.orgnih.gov |

| Lung Cancer Cell Lines | Lung Cancer | This compound analogues | Remarkably high potency | adcreview.comnews-medical.net |

| Gastric Cancer Cell Lines | Gastric Cancer | This compound analogues | Remarkably high potency | adcreview.comnews-medical.net |

| Ovarian Cancer Cell Lines | Ovarian Cancer | This compound analogues | Remarkably high potency | adcreview.comnews-medical.net |

| Multidrug-Resistant Cancer Cell Lines | Various | This compound analogues | Remarkably high potency | adcreview.comnews-medical.net |

Dose-Response Characterization

The cytotoxic effects of this compound are dose-dependent. In vitro studies consistently show that as the concentration of this compound or its ADC formulation increases, the rate of cancer cell death also increases. For example, a study involving an anti-mesothelin monoclonal antibody conjugated to a potent this compound analog demonstrated subnanomolar potency with an IC50 value of 0.88 nM in the H226 lung cancer cell line. researchgate.netnih.gov This indicates that a very low concentration of the drug is required to inhibit the growth of these cancer cells by 50%. The dose-response relationship is a critical factor in determining the therapeutic window and potential efficacy of a drug candidate.

Cellular Uptake and Intracellular Distribution Studies

For this compound to exert its cytotoxic effect, it must be internalized by the cancer cell. While free this compound can diffuse across cell membranes, its use in ADCs significantly alters the uptake mechanism. In the context of an ADC, the antibody component targets a specific antigen on the surface of a cancer cell. nih.gov Upon binding, the ADC-antigen complex is internalized by the cell, typically through a process called endocytosis. nih.gov

This compound as a Cytotoxic Payload in Antibody-Drug Conjugates (ADCs)

The extreme potency of this compound makes it an ideal candidate for use as a cytotoxic payload in ADCs. acs.orgresearchgate.net ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a potent small molecule drug. nih.gov This approach aims to deliver the cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues, thereby increasing the therapeutic index of the drug. oup.com

Design and Synthesis of this compound-Linker-Payloads

The design of the linker that connects this compound to the antibody is a critical aspect of ADC development. The linker must be stable in the bloodstream to prevent premature release of the payload, but it must also be efficiently cleaved once the ADC is internalized by the target cancer cell. mdpi.com

Researchers have explored various linker strategies for this compound-based ADCs, including both cleavable and non-cleavable linkers.

Cleavable Linkers: These linkers are designed to be broken by specific conditions found within the tumor microenvironment or inside cancer cells, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH. mdpi.com Examples of cleavable linkers used with this compound include:

Valine-Citrulline (Val-Cit) dipeptide linkers: These are cleaved by the lysosomal enzyme cathepsin B. researchgate.net Researchers have synthesized various linkers with this compound as the payload, exploring substitutions of the Val-Cit dipeptide to modulate stability and cleavage efficiency. researchgate.netpreprints.orgmdpi.com

Glucuronidase-cleavable linkers: These are cleaved by the enzyme β-glucuronidase, which is present in the lysosomes of some tumor cells. creative-biolabs.com

Non-cleavable Linkers: These linkers are designed to remain intact, and the payload is released upon the complete degradation of the antibody within the lysosome. creative-biolabs.com Examples include short non-cleavable linkers and medium-length polyethylene (B3416737) glycol (PEG)-containing non-cleavable linkers. creative-biolabs.com

The point of attachment of the linker to the this compound molecule has also been a subject of investigation. Initial attempts to use the secondary amine of this compound proved to be unsuitable due to low reactivity. mdpi.comnih.gov A more successful approach has been to attach the linker via a phenol (B47542) group on the this compound analogue, which has demonstrated good stability and potent antitumor activity. mdpi.comnih.gov

Conjugation Strategies and Antibody-Payload Ratios (DAR)

The method of attaching the linker-payload to the antibody, known as conjugation, is another crucial factor in ADC design. Common strategies involve reacting the linker with specific amino acid residues on the antibody, such as lysine (B10760008) or cysteine. creative-biolabs.com

Lysine Conjugation: This method utilizes the amine groups of lysine residues on the antibody surface. researchgate.netnih.gov However, since antibodies have numerous lysine residues, this can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs). nih.gov

Cysteine Conjugation: This approach often involves engineering specific cysteine residues into the antibody, allowing for more site-specific conjugation and a more homogeneous ADC product. nih.gov This method can lead to a more uniform DAR, which is often desirable for consistent efficacy and a predictable pharmacokinetic profile. nih.gov

The drug-to-antibody ratio (DAR) refers to the average number of payload molecules attached to a single antibody. The DAR is a critical parameter that can influence the efficacy, toxicity, and pharmacokinetic properties of an ADC. A low DAR may not deliver a sufficient amount of the payload to be effective, while a high DAR can lead to instability, aggregation, and increased toxicity. For this compound-based ADCs, researchers have successfully produced conjugates with a uniform DAR of 2. creative-biolabs.comnih.gov

In Vitro Evaluation of this compound ADCs

The preclinical assessment of this compound-based antibody-drug conjugates (ADCs) in a laboratory setting has provided significant insights into their potential as targeted cancer therapeutics. These in vitro studies have focused on determining their specific cell-killing ability, the extent of their bystander effect, and the stability of the crucial linker that connects the antibody to the cytotoxic this compound payload.

Target-Specific Cytotoxicity and Selectivity

In vitro cytotoxicity evaluations have demonstrated the high potency and selectivity of this compound ADCs. pnas.org Studies were conducted using cell lines such as HEK293T, which was engineered to express high levels of a specific tumor target (T1) and also naturally expressed high levels of another target, CD46. pnas.org this compound ADCs targeting both T1 and CD46 showed potent cytotoxic activity, with IC50 values (the concentration required to inhibit the response by 50%) in the sub-picomolar to low-picomolar range. pnas.org The observed potency differences between the two targets were thought to be related to variations in antibody internalization and intracellular processing kinetics. pnas.org

A key finding was the high level of selectivity observed between ADCs that targeted cancer cells versus those that did not. pnas.org For instance, a highly potent this compound analog conjugated to an anti-mesothelin monoclonal antibody generated a conjugate that demonstrated subnanomolar potency (IC50 = 0.88 nM) against the mesothelin-positive H226 lung cancer cell line, while showing good immunological specificity. researchgate.netnih.gov This target-specific killing is crucial for minimizing damage to healthy, non-target cells.

Furthermore, when evaluated in acute myeloid leukemia (AML) cell lines, such as OCI-AML3 and the multidrug-resistant KG1 line, a CD46-targeting this compound ADC with a cleavable linker (T2LD1) was notably active, even in the multidrug-resistant cells. pnas.orgcreative-biolabs.com The non-targeting control ADCs did not show significant cytotoxicity, reinforcing the target-specific nature of these constructs. pnas.org

Table 1: In Vitro Cytotoxicity (IC50) of Targeting vs. Non-Targeting this compound ADCs

| Cell Line | Target | ADC Construct | Linker Type | IC50 (pM) |

|---|---|---|---|---|

| HEK293T | T1 | Targeting T1Ab-LD1 | Cleavable | <1 |

| HEK293T | T1 | Non-Targeting nTAb-LD1 | Cleavable | >1000 |

| HEK293T | CD46 | Targeting T2Ab-LD1 | Cleavable | 10 |

| HEK293T | CD46 | Non-Targeting nTAb-LD1 | Cleavable | >1000 |

| OCI-AML3 | CD46 | Targeting T2Ab-LD1 | Cleavable | 5 |

| KG1 (MDR) | CD46 | Targeting T2Ab-LD1 | Cleavable | 20 |

Bystander Killing Effect in ADC Context

The bystander effect of this compound ADCs is attributed to the cell-permeable nature of the payload released from cleavable linkers. pnas.org In a co-culture experiment, an this compound ADC (T1LD1) with a cleavable linker demonstrated a significant bystander killing effect when target-expressing and non-target-expressing cells were mixed at a 1:5 ratio. pnas.orgcreative-biolabs.com This effect was observed at an ADC concentration of 50 pM, highlighting the potency of the released payload. creative-biolabs.com This characteristic is a key differentiator from other enediyne ADCs, such as those based on N-acetyl calicheamicin γ1I, which are known not to produce a bystander effect due to the short-lived nature of their activated biradical form. pnas.orgadcreview.com

Linker Stability and Payload Release Kinetics in Biological Milieu

The stability of the linker connecting the this compound payload to the antibody is a critical factor for a successful ADC, as premature release of the highly potent drug in circulation must be avoided. nih.gov Various this compound linker-drugs with both cleavable and non-cleavable linkers have been synthesized and evaluated for their stability in biological fluids like mouse and cynomolgus monkey plasma. pnas.orgcreative-biolabs.com

Initial stability assessments in mouse plasma at 37°C over a seven-day period revealed challenges. pnas.orgcreative-biolabs.com ADCs constructed with certain cleavable linker-drugs (LD4 and LD5) showed over 30% decomposition, raising concerns for further development. pnas.orgcreative-biolabs.com However, other ADCs with different cleavable linkers (LD1 and LD6) demonstrated acceptable stability. pnas.orgcreative-biolabs.com The ADC prepared with a non-cleavable linker-drug (LD2) was the most stable, showing only minimal decomposition. pnas.orgcreative-biolabs.com The this compound analog payload itself was found to be stable in mouse plasma for over 24 hours. creative-biolabs.com

Research has also focused on modifying linker chemistry to enhance stability without compromising the necessary payload release within the tumor cell. nih.gov Strategies have included modifying the dipeptide sequence and the self-immolative group of the linker. nih.govpreprints.org These efforts led to the identification of linker designs with dramatically improved stability in mouse serum, which is crucial for enabling accurate preclinical evaluation in mouse tumor models, while still allowing for efficient cleavage by lysosomal enzymes like cathepsin B inside the target cell. nih.govacs.org

In Vivo Preclinical Efficacy Studies in Animal Models (e.g., Xenograft Models)

Following promising in vitro results, this compound ADCs were advanced to in vivo studies using animal models to assess their real-world antitumor activity and efficacy.

Tumor Regression and Antitumor Activity in Model Systems

In vivo evaluations were conducted using patient-derived xenograft (PDX) models, where human tumors are implanted into immunodeficient mice. pnas.orgchampionsoncology.com These models are considered highly relevant for predicting clinical outcomes. championsoncology.com Studies in small-cell lung cancer (SCLC) PDX models (LU95 and LU149) that had high expression of the relevant targets demonstrated the potent antitumor activity of this compound ADCs. pnas.orgcreative-biolabs.com

A striking contrast was observed between ADCs with cleavable versus non-cleavable linkers. pnas.orgcreative-biolabs.com ADCs featuring non-cleavable linkers (LD2 and LD3) were found to be inactive in these in vivo models at all tested dose levels, despite their proven in vitro cytotoxicity. pnas.orgcreative-biolabs.com Conversely, ADCs with cleavable linkers (LD1 and LD6) demonstrated significant, target-specific, and dose-dependent antitumor activity. pnas.orgcreative-biolabs.com

In both the LU95 and LU149 PDX models, specific this compound ADCs (T1LD1 and T2LD1) produced complete and durable tumor regression that lasted for over 40 days. creative-biolabs.com In one instance, an even more sustained tumor regression of over 80 days was observed in the LU149 model. creative-biolabs.com Importantly, non-targeting control ADCs did not exhibit any antitumor activity, confirming that the powerful effects were mediated by specific binding to the tumor antigen. creative-biolabs.comadcreview.com

Table 2: In Vivo Efficacy of this compound ADCs in SCLC PDX Models

| PDX Model | ADC Construct | Linker Type | Outcome |

|---|---|---|---|

| LU95 | T1LD1 | Cleavable | Complete tumor regression (>40 days) |

| LU149 | T1LD1 | Cleavable | Sustained tumor regression (>80 days) |

| LU95 & LU149 | T2LD1 | Cleavable | Complete tumor regression (>40 days) |

| LU95 & LU149 | T1LD6 | Cleavable | Comparable or greater efficacy to T1LD1 |

| LU95 & LU149 | ADCs with LD2/LD3 | Non-Cleavable | Inactive at all dose levels |

| LU95 & LU149 | Non-Targeting IgG1 ADCs | Cleavable | No antitumor activity |

Comparison with Other Enediyne-Based ADCs

This compound belongs to the enediyne class of natural products, which also includes calicheamicin, the payload used in the FDA-approved ADC Mylotarg. pnas.org Direct comparisons have revealed key differences and potential advantages of this compound-based ADCs.

In vitro, this compound ADCs displayed a significant improvement in potency compared to an N-acetyl calicheamicin control ADC when tested against the same target. pnas.orgcreative-biolabs.com For example, a CD46-targeting this compound ADC with a cleavable linker (T2LD1) outperformed the N-acetyl calicheamicin γ1I ADC (Mylotarg) in the OCI-AML3 cell line. pnas.orgcreative-biolabs.com

The most significant distinction is the bystander killing effect. pnas.org N-acetyl calicheamicin γ1I ADCs are known not to exhibit bystander killing. pnas.orgadcreview.com In a side-by-side comparison, the N-acetyl calicheamicin ADC efficiently killed target-expressing cells but left non-target-expressing cells unaffected, confirming the absence of this effect. pnas.org In contrast, this compound ADCs with cleavable linkers demonstrated a strong bystander effect, which could be a significant therapeutic advantage in treating solid tumors. pnas.org While both payloads are potent DNA-damaging agents, these subtle differences may allow for their use to be fine-tuned for specific cancer indications. pnas.org

Research on Resistance Mechanisms

The inherent mode of action of enediynes like this compound, which involves causing extensive DNA damage, presents a significant hurdle for cancer cells to develop resistance through target-site mutations. oup.com Unlike therapies that target specific proteins, which can become ineffective due to single amino acid changes, this compound's activity is spread across the genome. oup.com This broad mechanism of action limits the potential for the emergence of resistance. oup.com

However, general mechanisms of resistance to antibody-drug conjugates (ADCs), a key application for this compound, have been identified. These are not specific to this compound itself but are relevant to its therapeutic application. Proposed mechanisms include:

Upregulation of drug efflux transporters: Cancer cells may increase the expression of transporters like P-glycoprotein (MDR1/ABCB1) that actively pump the cytotoxic payload out of the cell. oup.comresearchgate.net This is a common resistance mechanism observed with other ADC payloads, such as calicheamicin. oup.com

Disrupted intracellular drug trafficking: Alterations in the pathways that transport the ADC within the cell can prevent the payload from reaching its intended target. researchgate.net

Dysfunctional lysosomal processing: Inefficient breakdown of the ADC within the lysosomes can hinder the release of the active this compound molecule. researchgate.net

Antigen downregulation: Tumor cells may reduce the expression of the target antigen on their surface, leading to decreased binding of the ADC. oup.com

Notably, preclinical studies have shown that this compound can be effective against cancer cell lines that have developed resistance to other chemotherapeutic agents. For instance, it has demonstrated potent activity against Taxol-resistant and epothilone (B1246373) B-resistant ovarian cancer cells. researchgate.net Furthermore, a key advantage of this compound-based ADCs is their ability to induce a "bystander effect," where the released cytotoxic payload can diffuse out of the target cell and kill adjacent cancer cells that may not express the target antigen. creative-biolabs.comnih.gov This effect is a significant finding from preclinical studies and suggests a potential strategy to overcome heterogeneous antigen expression in tumors, a common challenge in cancer therapy. creative-biolabs.comnih.gov One study found that an this compound ADC with a cleavable linker exhibited a significant bystander killing effect, a phenomenon not observed with ADCs containing N-acetyl calicheamicin γ1I. nih.gov

Broader Scientific Research Applications and Chemical Biology Probes

This compound's unique structure and potent biological activity make it a valuable tool in various scientific research domains beyond its direct therapeutic potential. acs.orgacs.org Its relative structural simplicity compared to other enediynes like calicheamicin and dynemicin A makes it an attractive model for chemical synthesis and for studying the chemistry of enediynes. acs.orgsciencedaily.com

Key research applications include: